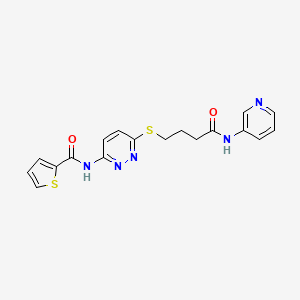
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridazin ring, and an amide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thiophene and pyridazin rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anti-Tubercular Activity
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: has been investigated for its anti-tubercular properties. Tuberculosis (TB) remains a global health challenge, and new effective drugs are urgently needed. Researchers have designed and synthesized novel derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra . Several compounds from this series demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential therapeutic applications in TB treatment.
Antiviral Activity
In addition to its anti-TB potential, this compound has shown antiviral activity. Specifically, novel derivatives of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide were synthesized by replacing the glutamic acid part of the drug Pemetrexed. These compounds exhibited remarkable antiviral activity against avian paramyxovirus Newcastle disease virus (NDV), surpassing the activity of the structurally similar commercial drug Pemetrexed by a factor of seven . This finding suggests potential applications in antiviral therapy.
Crystallography Studies
Single crystals were developed for some derivatives of this compound, including 6d, 6f, and 6n. These crystals allow researchers to study the molecular interactions and structural properties in detail. Such crystallography studies provide valuable insights for further development and optimization of these compounds .
Cytotoxicity Assessment
To ensure safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, the compounds were found to be non-toxic to human cells, indicating their potential suitability for drug development .
Future Research Directions
While the existing studies provide valuable insights, further research is needed to explore additional applications. Investigating the compound’s mechanism of action, potential targets, and interactions with biological systems will contribute to a deeper understanding of its therapeutic potential.
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile.
Future Directions
Mechanism of Action
Mode of Action
Given the compound’s structure, it may interact with its targets through a variety of mechanisms, including covalent binding, allosteric modulation, or competitive inhibition .
Pharmacokinetics
The compound’s structure suggests it may be well-absorbed and distributed throughout the body, but further studies are needed to confirm these properties .
Action Environment
The action of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.
This includes identifying its primary targets, understanding how it interacts with these targets, and elucidating the biochemical pathways it affects .
properties
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-16(20-13-4-1-9-19-12-13)6-3-11-27-17-8-7-15(22-23-17)21-18(25)14-5-2-10-26-14/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPISZKUWIEWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


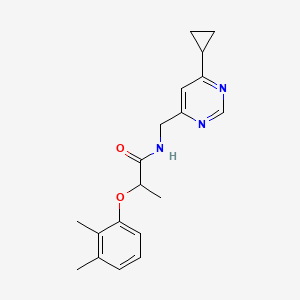
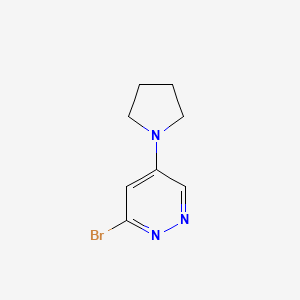
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)


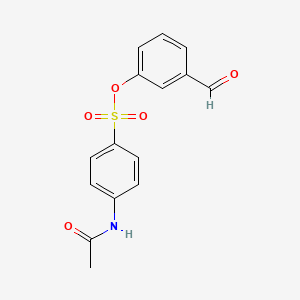
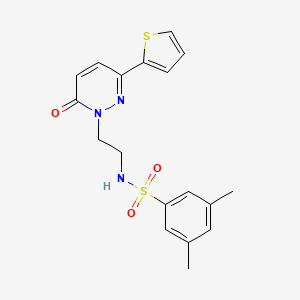
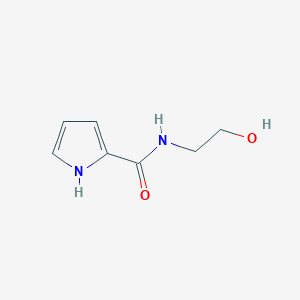
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)